An In-depth Technical Guide on the Chemical Structure of Boc-Lys(Z)-OH (DCHA)
An In-depth Technical Guide on the Chemical Structure of Boc-Lys(Z)-OH (DCHA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Nα-Boc-Nε-Z-L-lysine dicyclohexylammonium salt, commonly abbreviated as Boc-Lys(Z)-OH (DCHA). This reagent is a crucial building block in peptide synthesis and other areas of chemical biology.
Introduction
Boc-Lys(Z)-OH (DCHA) is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and handling properties, making it more stable and easier to purify compared to the free acid. The Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl, or Cbz) groups provide orthogonal protection for the α-amino and ε-amino groups of the lysine side chain, respectively. This dual protection allows for selective deprotection and subsequent modification at either amino group, a critical feature in the synthesis of complex peptides and peptidomimetics.[1][2]
Chemical Structure and Components
The compound Boc-Lys(Z)-OH (DCHA) is an ionic salt formed from two components: the anion, Nα-Boc-Nε-Z-L-lysine, and the cation, dicyclohexylammonium.[3]
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Nα-Boc-Nε-Z-L-lysine: This is the protected lysine derivative. The α-amino group is protected by a Boc group, and the ε-amino group on the side chain is protected by a Z group. The carboxylic acid group is deprotonated to form the carboxylate anion.
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Dicyclohexylammonium (DCHA): Dicyclohexylamine, a secondary amine, acts as a base and accepts a proton from the carboxylic acid of the protected lysine to form the dicyclohexylammonium cation.[4][5][6]
The ionic interaction between the carboxylate anion of the protected lysine and the ammonium cation of dicyclohexylamine results in the stable salt, Boc-Lys(Z)-OH (DCHA).
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Lys(Z)-OH (DCHA) is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₃₁H₅₁N₃O₆ | [3] |
| Molecular Weight | 561.75 g/mol | [1][7] |
| Appearance | White to off-white crystalline powder | [2][8] |
| CAS Number | 2212-76-2 | [2][3][7] |
| Melting Point | 105-115 °C | [8][] |
| Storage Temperature | 2-8 °C | [2][] |
Chemical Structure Diagram
The following diagram illustrates the chemical structure of the Boc-Lys(Z)-OH (DCHA) salt, showing the ionic interaction between the Nα-Boc-Nε-Z-L-lysine anion and the dicyclohexylammonium cation.
Experimental Protocols
While specific experimental protocols can vary, the use of Boc-Lys(Z)-OH (DCHA) in peptide synthesis generally follows the principles of Boc-based solid-phase peptide synthesis (SPPS).
General Workflow for Peptide Synthesis using Boc-Lys(Z)-OH (DCHA):
Key Steps:
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Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker.
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Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
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Coupling: Boc-Lys(Z)-OH (DCHA) is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin to form a new peptide bond.
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Repetitive Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
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Cleavage and Side-Chain Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (including the Z group on lysine) are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
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Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Boc-Lys(Z)-OH (DCHA) is a cornerstone reagent in peptide chemistry, offering stability, ease of handling, and the necessary orthogonal protection scheme for the synthesis of complex lysine-containing peptides. A thorough understanding of its chemical structure and properties is essential for its effective application in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Z-Lys(Boc)-OH.DCHA | C31H51N3O6 | CID 6451374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dicyclohexylamine DCHA | Distributor | CAS 101-83-7 | Connect Chemicals [connectchemicals.com]
- 5. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. Z-Lys(Boc)-OH (dicyclohexylammonium) salt, ≥98% 2212-76-2 India [ottokemi.com]
- 8. chemimpex.com [chemimpex.com]
